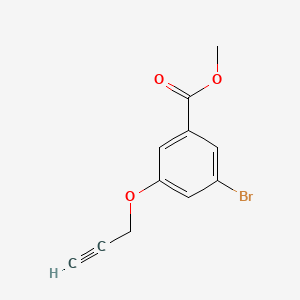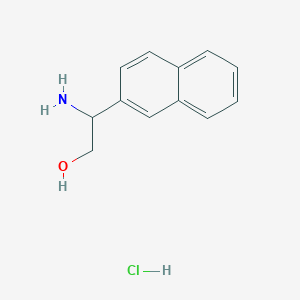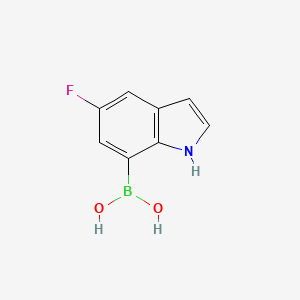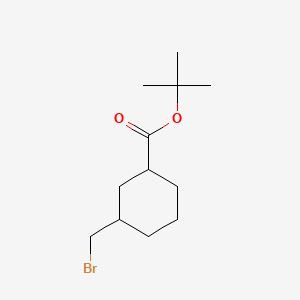![molecular formula C14H13F3N2O4 B13464247 Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group and a bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt), leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate: Another compound with a trifluoromethyl group and a pyridine structure.
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: A quinoline derivative with similar pharmacological applications.
Uniqueness
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate is unique due to its bipyridine structure and the presence of both hydroxyl and oxo functional groups
Propriétés
Formule moléculaire |
C14H13F3N2O4 |
|---|---|
Poids moléculaire |
330.26 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6-oxo-2-[6-(trifluoromethyl)pyridin-3-yl]-2,3-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-2-23-13(22)11-9(20)5-8(19-12(11)21)7-3-4-10(18-6-7)14(15,16)17/h3-4,6,8,20H,2,5H2,1H3,(H,19,21) |
Clé InChI |
DCKCJLPTOTYDMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CC(NC1=O)C2=CN=C(C=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)

![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)

![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)






![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
